

# physical and chemical characteristics of 8-methoxyquinoline-5-carboxylic acid

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## Compound of Interest

Compound Name: 8-methoxyquinoline-5-carboxylic Acid

Cat. No.: B106380

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## An In-depth Technical Guide on 8-Methoxyquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **8-methoxyquinoline-5-carboxylic acid**. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery as a potential phosphodiesterase 4 (PDE4) inhibitor.

## Core Physical and Chemical Characteristics

**8-Methoxyquinoline-5-carboxylic acid** is a quinoline derivative with a methoxy group at the 8-position and a carboxylic acid at the 5-position. Its chemical structure imparts specific properties relevant to its use as a scaffold in medicinal chemistry.

## Physicochemical Properties

A summary of the key physicochemical properties of **8-methoxyquinoline-5-carboxylic acid** is presented in the table below. Data has been compiled from various chemical databases and predictive models.

Property	Value	Source
Molecular Formula	$C_{11}H_9NO_3$	N/A
Molecular Weight	203.19 g/mol	N/A
Appearance	Brown or off-white solid	<a href="#">[1]</a>
Boiling Point	404.1 °C at 760 mmHg	N/A
Density	1.325 g/cm³	N/A
Flash Point	198.2 °C	N/A
Refractive Index	1.648	N/A
pKa (predicted)	$9.21 \pm 0.70$	N/A
Melting Point	Not experimentally determined; a related isomer, 8-methoxyisoquinoline-5-carboxylic acid, melts at 210-215 °C.	N/A
Solubility	Limited aqueous solubility, good solubility in DMSO.	N/A
Vapor Pressure	0 mmHg at 25°C	N/A

## Spectral Data Interpretation

While specific experimental spectra for **8-methoxyquinoline-5-carboxylic acid** are not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

**Infrared (IR) Spectroscopy:** The IR spectrum of the related compound 8-methoxyquinoline-5-amino acetic acid shows characteristic absorptions that can be extrapolated. For **8-methoxyquinoline-5-carboxylic acid**, the following characteristic peaks are expected<sup>[2]</sup>:

- O-H stretch (carboxylic acid): A very broad band in the region of  $3300\text{-}2500\text{ cm}^{-1}$ .
- C-H stretch (aromatic): Peaks around  $3100\text{-}3000\text{ cm}^{-1}$ .

- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm<sup>-1</sup>.
- C=C and C=N stretch (quinoline ring): Multiple bands in the 1600-1450 cm<sup>-1</sup> region.
- C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm<sup>-1</sup> region.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the carboxylic acid proton (which can be highly variable and may exchange with D<sub>2</sub>O). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) in the 7.0-9.0 ppm region.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the eleven carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 165-175 ppm). The aromatic and quinoline ring carbons will appear in the 100-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon will resonate around 55-60 ppm.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z = 203. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH<sub>3</sub>, M-31), the carboxylic acid group (-COOH, M-45), and potentially carbon monoxide (-CO, from the carboxylic acid)[3][4].

## Experimental Protocols

### Synthesis of 8-Methoxyquinoline-5-carboxylic Acid

A plausible synthetic route to **8-methoxyquinoline-5-carboxylic acid** can be adapted from the synthesis of 8-methoxyquinoline-5-amino acetic acid[2]. This multi-step synthesis would likely begin with 8-hydroxyquinoline.

#### Step 1: Methylation of 8-Hydroxyquinoline to form 8-Methoxyquinoline

- Dissolve 8-hydroxyquinoline in a suitable polar aprotic solvent such as acetone.
- Add a slight molar excess of a weak base, for example, anhydrous potassium carbonate.

- Add a methylating agent, such as methyl iodide, in a slight molar excess.
- Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purify the resulting 8-methoxyquinoline by column chromatography or distillation.

#### Step 2: Nitration of 8-Methoxyquinoline to form 5-Nitro-8-methoxyquinoline

- Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
- Slowly add 8-methoxyquinoline to the cold nitrating mixture with stirring.
- Allow the reaction to proceed for a short period at low temperature.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the yellow precipitate, wash with cold water until neutral, and dry.
- Recrystallize the crude 5-nitro-8-methoxyquinoline from a suitable solvent like methanol[2].

#### Step 3: Reduction of the Nitro Group to an Amino Group

- Suspend 5-nitro-8-methoxyquinoline in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and a reducing agent (e.g., tin(II) chloride or tin metal).
- Heat the mixture (e.g., on a water bath) with stirring until the reaction is complete (disappearance of the yellow starting material)[2].
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 5-amino-8-methoxyquinoline.
- Extract the product with an organic solvent (e.g., chloroform), dry the organic layer, and evaporate the solvent.

- Purify the product by recrystallization or column chromatography.

#### Step 4: Sandmeyer Reaction to Convert the Amino Group to a Carboxylic Acid

- Dissolve 5-amino-8-methoxyquinoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
- Add a solution of sodium nitrite dropwise to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide.
- Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, which will catalyze the formation of the corresponding nitrile.
- Isolate the nitrile intermediate.
- Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid or base (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).
- Neutralize the reaction mixture to precipitate the **8-methoxyquinoline-5-carboxylic acid**.
- Filter, wash, and recrystallize the final product.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for the analysis of **8-methoxyquinoline-5-carboxylic acid**.

- Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring system (likely in the range of 230-280 nm).

- Method Development: The gradient profile, flow rate, and column temperature should be optimized to achieve good peak shape and resolution from any impurities or related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required.

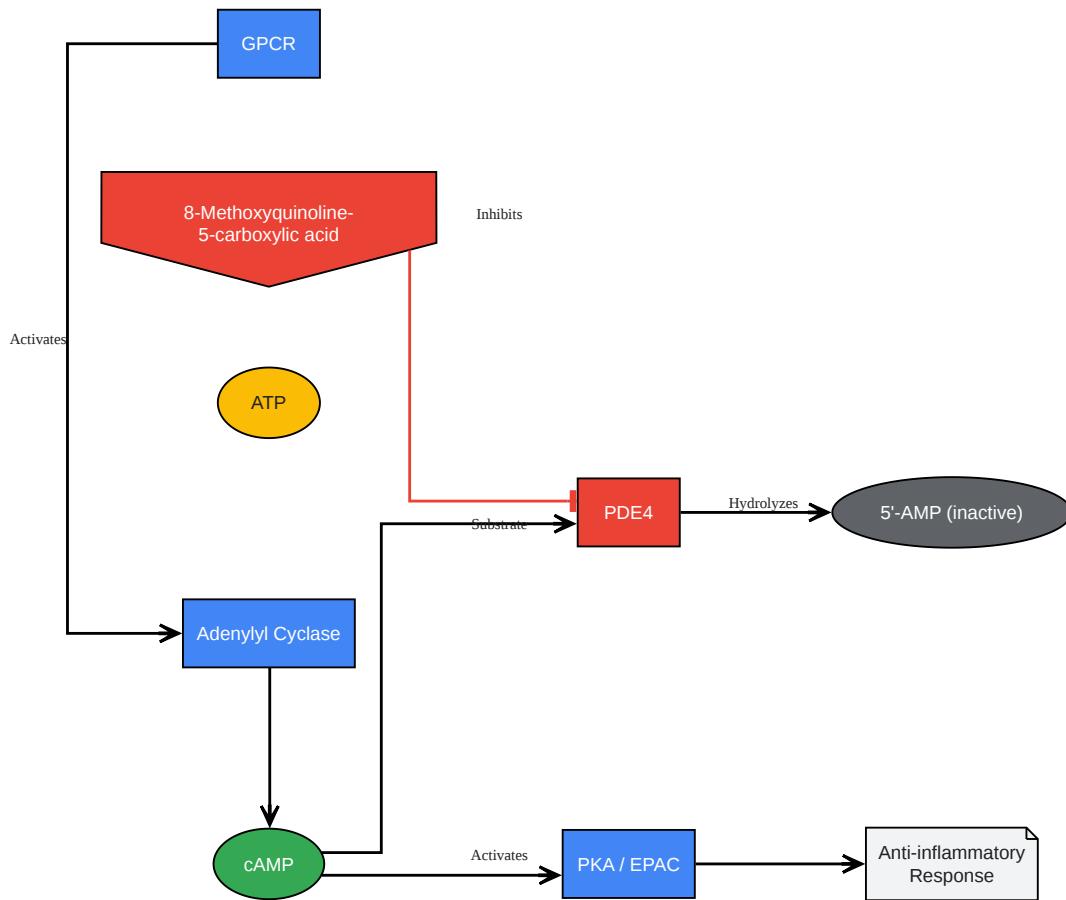
- Derivatization: React the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the derivatized analyte.
- MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range that includes the molecular ion of the derivative and expected fragments.

## Biological Activity and Experimental Workflows

**8-Methoxyquinoline-5-carboxylic acid** has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates various downstream signaling pathways, often resulting in anti-inflammatory effects.

## Phosphodiesterase 4 (PDE4) Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like **8-methoxyquinoline-5-carboxylic acid**.

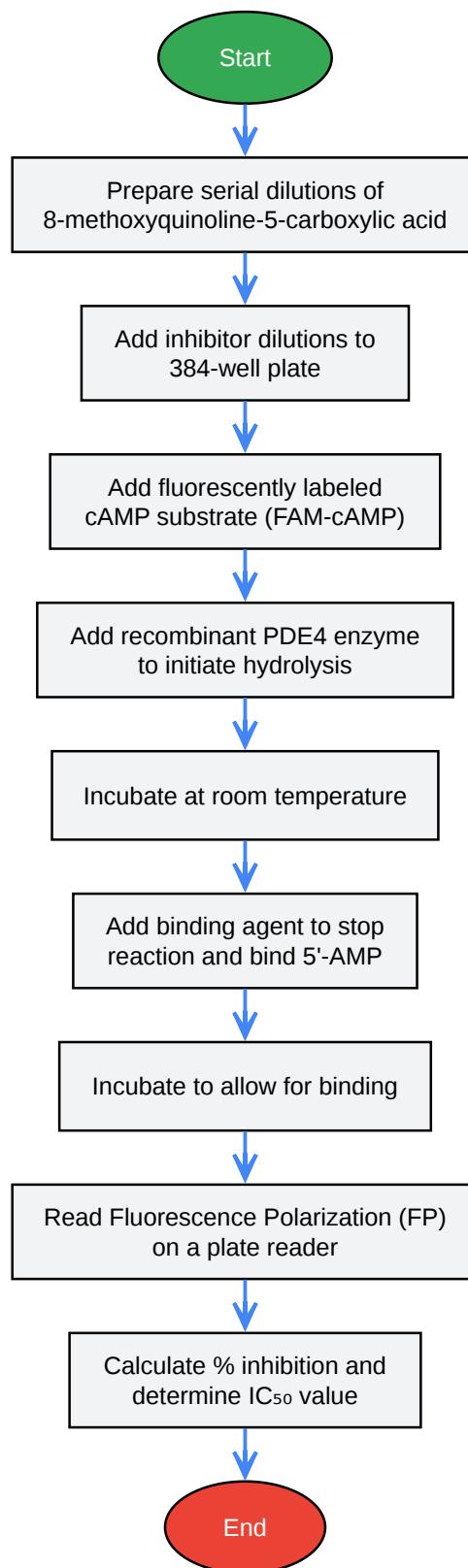


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PDE4-cAMP signaling pathway and the inhibitory action of **8-methoxyquinoline-5-carboxylic acid**.

## Experimental Workflow for PDE4 Inhibition Assay

A common method to determine the inhibitory potential of compounds against PDE4 is a fluorescence polarization (FP)-based assay. The workflow for such an assay is depicted below.



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Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.

### Detailed Protocol for FP-based PDE4 Inhibition Assay:

- Reagent Preparation:
  - Prepare a stock solution of **8-methoxyquinoline-5-carboxylic acid** in 100% DMSO.
  - Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
  - Dilute recombinant human PDE4 enzyme to the desired working concentration in a suitable assay buffer.
  - Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.
- Assay Procedure (384-well plate format):
  - To the appropriate wells of a low-volume, black microplate, add a small volume (e.g., 5  $\mu$ L) of the inhibitor dilutions. Include positive controls (a known PDE4 inhibitor) and negative controls (DMSO vehicle).
  - Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.
  - Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
  - Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
- Detection:
  - Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding results in a large complex that tumbles slowly, leading to a high fluorescence polarization signal. Unreacted FAM-cAMP is a small molecule that tumbles rapidly, resulting in a low FP signal.
  - Incubate for an additional period (e.g., 30 minutes) at room temperature to allow for complete binding.

- Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
- Data Analysis:
  - Subtract the background fluorescence from all readings.
  - Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of the inhibitor required to reduce PDE4 activity by 50%.

This technical guide provides a foundational understanding of **8-methoxyquinoline-5-carboxylic acid** for researchers and developers. Further experimental validation of the presented data is encouraged for specific applications.

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